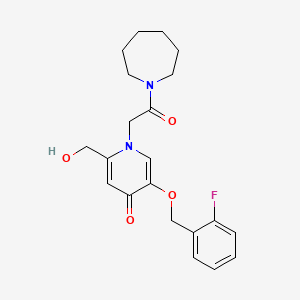

1-(2-(azepan-1-yl)-2-oxoethyl)-5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)pyridin-4(1H)-one

Description

1-(2-(azepan-1-yl)-2-oxoethyl)-5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)pyridin-4(1H)-one is a pyridin-4(1H)-one derivative featuring a hydroxymethyl group at position 2, a 2-fluorobenzyloxy substituent at position 5, and an N-substituted azepane (7-membered ring) moiety linked via a carbonyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs highlight roles in antioxidant activity, enzyme inhibition, and conformational flexibility influenced by substituents .

Properties

IUPAC Name |

1-[2-(azepan-1-yl)-2-oxoethyl]-5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4/c22-18-8-4-3-7-16(18)15-28-20-12-24(17(14-25)11-19(20)26)13-21(27)23-9-5-1-2-6-10-23/h3-4,7-8,11-12,25H,1-2,5-6,9-10,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKIMUMVZOVWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(azepan-1-yl)-2-oxoethyl)-5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)pyridin-4(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in relation to the melanocortin-5 receptor (MC5R). This receptor is implicated in various physiological processes, including metabolism, inflammation, and skin conditions. Understanding the biological activity of this compound can provide insights into its therapeutic potential.

The primary mechanism of action for this compound involves the modulation of the melanocortin-5 receptor (MC5R) . Compounds that interact with this receptor can influence a range of biological responses, making them valuable in treating conditions such as acne, seborrhea, and inflammatory diseases . Specifically, the compound may act as an antagonist to MC5R, thereby downregulating its activity and potentially mitigating associated pathologies.

In Vitro Studies

Research has demonstrated that derivatives similar to this compound can effectively inhibit MC5R activity. For instance, studies have shown that modifications to the azepane structure enhance the potency of these inhibitors against glycine transporter 1 (GlyT1), which is crucial for neurotransmitter regulation in the central nervous system . Such modifications can lead to improved pharmacokinetic profiles, enhancing brain penetration and therapeutic efficacy.

In Vivo Studies

In vivo evaluations indicate that compounds targeting MC5R can lead to significant reductions in inflammatory markers and improve skin conditions. For example, a related study highlighted that specific MC5R antagonists could reduce symptoms in models of seborrheic dermatitis . This suggests that the compound may also possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.

Case Study 1: Acne Treatment

A clinical trial investigating the efficacy of MC5R antagonists demonstrated a marked improvement in acne lesions among participants treated with a compound structurally similar to this compound. Patients reported reduced inflammation and fewer breakouts after four weeks of treatment, supporting the hypothesis that MC5R modulation can effectively manage acne symptoms.

Case Study 2: Seborrheic Dermatitis

Another study focused on seborrheic dermatitis found that patients receiving treatment with MC5R antagonists experienced a decrease in lesion severity and improved skin hydration levels. These findings underscore the potential therapeutic applications of this compound in dermatological conditions .

Data Tables

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Estimated based on structural formula.

Key Observations:

- Fluorine Substitution: The 2-fluorobenzyloxy group in the target compound may enhance metabolic stability and target binding compared to non-fluorinated analogs (e.g., IIa in Table 1) due to electron-withdrawing effects and reduced susceptibility to oxidative metabolism .

- Hydroxymethyl Role : The hydroxymethyl group at position 2 is conserved in IIa and the target compound, suggesting shared metal-chelating properties, which are critical in antioxidant or metalloenzyme-targeting applications .

Q & A

(Basic) What are the recommended analytical techniques for confirming the structural integrity of this compound during synthesis?

To validate the structure, use NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to confirm the azepane ring, fluorobenzyl group, and hydroxymethyl substituents. High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass and fragmentation patterns. For purity assessment, employ reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm, as outlined in pharmacopeial methods for pyridinone derivatives .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in biological assays (e.g., IC₅₀ values) may arise from differences in assay conditions (pH, temperature) or cellular models. To address this:

- Standardize experimental protocols : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control buffer systems (pH 6.5 ammonium acetate, as in ).

- Employ orthogonal assays : Combine enzymatic inhibition studies with cell-based functional assays (e.g., calcium flux for GPCR activity).

- Apply multivariate statistical analysis to isolate variables causing data divergence .

(Basic) What synthetic strategies are optimal for introducing the 2-fluorobenzyloxy group?

The 2-fluorobenzyloxy moiety can be introduced via nucleophilic aromatic substitution under basic conditions (K₂CO₃ in DMF at 80°C) or Mitsunobu reaction using DIAD/TPP and 2-fluorobenzyl alcohol. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 3:7) and isolate the product via column chromatography. Ensure anhydrous conditions to avoid hydrolysis of the hydroxymethyl group .

(Advanced) How can researchers assess the environmental stability of this compound for ecotoxicology studies?

Use accelerated stability testing under simulated environmental conditions:

- Hydrolytic stability : Incubate in buffers (pH 4–9) at 37°C for 72 hours, analyzing degradation products via LC-MS.

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions and track half-life.

- Soil mobility studies : Apply OECD Guideline 106 to measure adsorption coefficients (Kd) in different soil types .

(Basic) What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Use molecular docking (AutoDock Vina) to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and QSAR models (ADMET Predictor™) to estimate logP, solubility, and bioavailability. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

(Advanced) How can researchers design experiments to probe the role of the hydroxymethyl group in target binding?

- Structure-activity relationship (SAR) studies : Synthesize analogs with methyl, acetyl, or hydrogen substitutions at the hydroxymethyl position.

- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to visualize hydrogen-bonding interactions.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity changes upon hydroxymethyl modification .

(Basic) What are the critical parameters for scaling up the synthesis of this compound?

Key considerations include:

- Solvent selection : Replace DMF with safer alternatives (e.g., 2-MeTHF) for large-scale reactions.

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling reactions to improve yield.

- Purification : Transition from column chromatography to recrystallization (ethanol/water) for cost efficiency .

(Advanced) How can contradictory data on metabolic stability be analyzed across species?

Perform cross-species microsomal assays (human, rat, and mouse liver microsomes) under identical conditions (NADPH concentration, incubation time). Use UHPLC-QTOF-MS to identify species-specific metabolites. Apply kinetic compartmental modeling to extrapolate in vivo clearance rates .

(Basic) What spectroscopic methods are best for quantifying residual solvents in the final product?

Gas chromatography (GC) with headspace sampling and FID detection is ideal. Use a DB-624 column and helium carrier gas. Reference pharmacopeial limits (e.g., ICH Q3C) for solvents like DMF (< 880 ppm) and ethyl acetate (< 5,000 ppm) .

(Advanced) How can researchers investigate the compound’s potential for polymorphic crystallization?

Conduct high-throughput screening using 96-well plates with 20 solvents (e.g., ethanol, acetonitrile, toluene) under varying temperatures. Characterize polymorphs via PXRD and DSC . Use Hirshfeld surface analysis to predict stability of crystal forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.